3-Amino-5-sulfosalicylic acid

Vue d'ensemble

Description

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum.

Analyse Biochimique

Biochemical Properties

3-Amino-5-sulfosalicylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with strong oxidizers and mineral acids or bases, which can lead to the formation of different reaction products . The compound’s sulfonic acid group allows it to act as a chelating agent, binding to metal ions and facilitating their removal or detection in biochemical assays .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, 5-sulfosalicylic acid (a related compound) has been observed to increase the vase life of cut flowers by enhancing reactive oxygen species (ROS) scavenging activity . This suggests that this compound may have similar effects on cellular antioxidant mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an organocatalyst, facilitating various chemical reactions by providing a suitable environment for reactants to interact . The compound’s ability to chelate metal ions also plays a crucial role in its biochemical activity, as it can inhibit or activate enzymes by binding to their metal cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions but may degrade when exposed to strong oxidizers or extreme pH conditions . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for use in various biochemical assays .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds have shown that higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to avoid potential toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions also influences its role in metabolic processes, as it can alter the availability of essential metal cofactors for enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . The compound’s sulfonic acid group allows it to bind to specific transporters, facilitating its movement across cellular membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Activité Biologique

3-Amino-5-sulfosalicylic acid (3-Amino-5-SSA) is a derivative of sulfosalicylic acid, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antioxidant and antimicrobial properties, as well as its potential applications in medicine and agriculture.

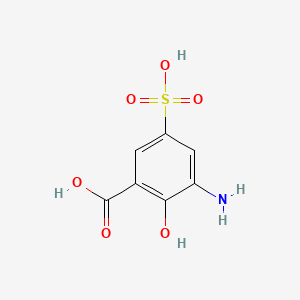

Chemical Structure:

- Molecular Formula: C₇H₈N₄O₅S

- Molecular Weight: 248.22 g/mol

- CAS Number: 5965-83-3

3-Amino-5-SSA features a sulfonic acid group and an amino group, contributing to its reactivity and biological effects. The presence of these functional groups enhances its solubility in water and its ability to interact with biological molecules.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases. Research has demonstrated that 3-Amino-5-SSA exhibits significant antioxidant properties.

- Free Radical Scavenging: 3-Amino-5-SSA can neutralize free radicals, thereby preventing cellular damage.

- Metal Chelation: The compound can chelate metal ions, reducing their pro-oxidative potential.

Comparative Studies

A study comparing the antioxidant activity of 3-Amino-5-SSA with other compounds showed that it effectively scavenges free radicals, as illustrated in Table 1.

| Compound | DPPH Scavenging Activity (%) | CUPRAC Activity (%) |

|---|---|---|

| 3-Amino-5-SSA | 72.4 | 65.3 |

| Ascorbic Acid | 90.1 | 85.7 |

| Trolox | 88.5 | 80.2 |

The results indicate that while ascorbic acid and Trolox have higher scavenging activities, 3-Amino-5-SSA still demonstrates considerable antioxidant potential.

Antimicrobial Activity

3-Amino-5-SSA has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions.

In Vitro Studies

In vitro assays using agar diffusion methods revealed the following minimum inhibitory concentrations (MICs) for common pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.75 |

| Escherichia coli | 1.00 |

| Pseudomonas aeruginosa | 1.25 |

These findings suggest that 3-Amino-5-SSA possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Clinical Applications

Research indicates that 3-Amino-5-SSA may be beneficial in treating conditions associated with oxidative stress and inflammation, such as:

- Chronic Inflammatory Diseases: The compound's antioxidant properties could help mitigate oxidative damage.

- Infectious Diseases: Its antimicrobial activity suggests potential use as a therapeutic agent against bacterial infections.

Agricultural Applications

The compound has also been explored for its role in enhancing plant growth under stress conditions:

- Stress Tolerance: Studies show that plants treated with 3-Amino-5-SSA exhibit improved growth under saline conditions.

- Disease Resistance: The application of this compound has been linked to enhanced resistance against fungal pathogens in crops.

Applications De Recherche Scientifique

Analytical Applications

1.1 Chromatography

One of the primary applications of 3-amino-5-sulfosalicylic acid is in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations and is also applicable in pharmacokinetic studies .

1.2 Spectrofluorimetric Determination

This compound is utilized in the spectrofluorimetric determination of aluminum. This application highlights its role as a reagent that can enhance the sensitivity and specificity of detection methods in environmental monitoring and analytical chemistry .

Biological Applications

2.1 Protein Precipitation

Research indicates that this compound serves as an effective deproteinizing agent in amino acid analysis. It has been shown to yield high quantities of amino acids when used to treat biological samples, such as swine blood plasma. In comparative studies, it performed favorably alongside other agents like ethanol and picric acid, making it a valuable tool in biochemical assays .

2.2 Clinical Diagnostics

The compound has potential applications in clinical diagnostics, particularly for determining amino acid concentrations in biological fluids. Its effectiveness in precipitating proteins allows for clearer analysis of free amino acids, which can be crucial for diagnosing metabolic disorders or monitoring nutritional status .

Environmental Applications

3.1 Water Quality Testing

Due to its chemical properties, this compound can be employed in environmental sciences for assessing water quality. Its ability to react with various metal ions makes it useful for detecting contaminants and ensuring compliance with environmental regulations.

Case Study 1: Amino Acid Analysis

In a study examining different deproteinizing agents for amino acid analysis, researchers found that this compound consistently provided high recovery rates for various amino acids compared to other agents tested. The study concluded that this compound could significantly enhance the reliability of amino acid quantification methods used in clinical laboratories .

Case Study 2: Environmental Monitoring

A recent investigation into the use of this compound for detecting aluminum levels in water samples demonstrated its effectiveness as a reagent in spectrofluorimetric assays. The results indicated that this compound could serve as a reliable indicator of aluminum contamination, which is critical for maintaining safe drinking water standards .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group (–NH₂) undergoes oxidation under strong oxidative conditions:

-

Reactants : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or nitric acid (HNO₃) .

-

Products : Nitro derivatives (e.g., 3-nitro-5-sulfosalicylic acid) or sulfonic acid degradation products .

-

Safety Note : Reactions with strong oxidizers may be violent, requiring temperature control .

Acid-Base Reactions

The compound reacts with mineral acids and bases, altering its ionic state:

-

With HCl/H₂SO₄ : Protonation of –SO₃H and –COOH groups, forming water-soluble salts .

-

With NaOH : Deprotonation to generate sodium salts, enhancing solubility .

Stability : Degrades under extreme pH (e.g., <2 or >12), leading to desulfonation or decarboxylation .

Metal Chelation

The –SO₃H and phenolic –OH groups enable coordination with metal ions:

| Metal Ion | Application | Binding Site |

|---|---|---|

| Al³⁺ | Spectrofluorimetric determination | –SO₃H and –OH |

| Fe³⁺ | Analytical reagent for protein precipitation | –COOH and –NH₂ |

Complexation constants (log K) range from 4.2 to 6.8, depending on pH and metal ion .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Primary Pathway : Cleavage of sulfonic acid group, releasing SO₂ .

-

Secondary Pathway : Decarboxylation of –COOH, yielding CO₂ .

Reactivity in Aqueous Solutions

Propriétés

IUPAC Name |

3-amino-2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTOYIGWKLTQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6S | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074863 | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum. | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6201-86-1 | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-2-hydroxy-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7FZR32GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.